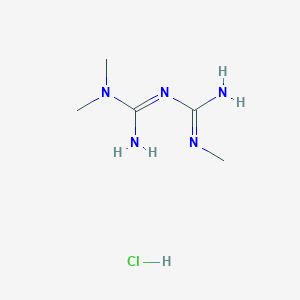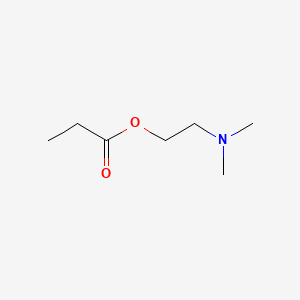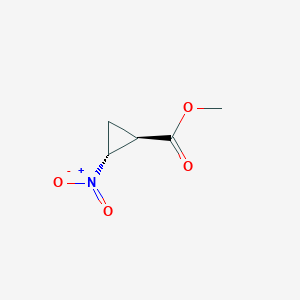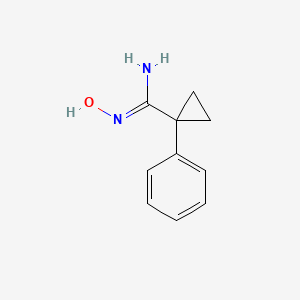
1-(N',N'-dimethylcarbamimidamido)-N-methylmethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N,N'-Dimethylcarbamimidamido)-N-methylmethanimidamide hydrochloride, commonly referred to as DMCM, is an organic compound that has been used in a variety of scientific and research applications. DMCM is a derivative of carbamimidamido, a family of compounds that are widely used in biochemistry, medicine, and other scientific fields.
Aplicaciones Científicas De Investigación
Molecular Docking Analysis
This compound has been used in molecular docking analysis with GSK-3β . Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex. In this case, the compound and its analogues were analyzed for their interaction with GSK-3β, a protein kinase involved in energy metabolism, neuronal cell development, and body pattern formation.
Diabetes Mellitus Treatment
The compound is a key ingredient in metformin, a first-line medication for the treatment of type 2 diabetes . It works by decreasing glucose production by the liver and increasing the insulin sensitivity of body tissues.
Mecanismo De Acción
Target of Action
The primary target of N1,N1-dimethyl-N5-methylbiguanide hydrochloride, also known as 1-(N’,N’-dimethylcarbamimidamido)-N-methylmethanimidamide hydrochloride, is GSK-3β . GSK-3β is a protein kinase involved in energy metabolism, neuronal cell development, and body pattern formation .
Mode of Action
The compound interacts with its target, GSK-3β, through a process known as molecular docking . This interaction results in the formation of hydrogen bonds with the residue ARG-220 , which can lead to changes in the protein’s function .
Biochemical Pathways
It is known that gsk-3β, the target of this compound, plays a crucial role in various biological processes, including cell structure, gene expression, cell proliferation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of N1,N1-dimethyl-N5-methylbiguanide hydrochloride have been studied
Result of Action
It is reported to increase plasma active glucagon-like peptide-1 (glp-1) levels in humans . GLP-1 is an incretin hormone that stimulates insulin secretion and inhibits glucagon secretion, thereby regulating blood glucose levels .
Propiedades
IUPAC Name |
1,1-dimethyl-2-(N'-methylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N5.ClH/c1-8-4(6)9-5(7)10(2)3;/h1-3H3,(H4,6,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRUBOLMJMFVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)/N=C(\N)/N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-dimethyl-N5-methylbiguanide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)
![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)

![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)


![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)


![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)